molecular formula C24H18ClNO5S B407442 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-2-chlorobenzamide CAS No. 406475-47-6

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-2-chlorobenzamide

Cat. No.: B407442
CAS No.: 406475-47-6
M. Wt: 467.9g/mol
InChI Key: QIIPHSFYOLVVQE-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-2-chlorobenzamide is a useful research compound. Its molecular formula is C24H18ClNO5S and its molecular weight is 467.9g/mol. The purity is usually 95%.
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Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-2-chlorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, mechanisms of action, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C26H21ClN2O5S
  • Molecular Weight : 459.5 g/mol

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the benzenesulfonyl group and a chlorobenzamide moiety enhances its potential interactions with biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Core : Cyclization reactions using appropriate precursors.
  • Acetylation and Methylation : Introduction of acetyl and methyl groups.
  • Sulfonylation : Attachment of the benzenesulfonyl group.
  • Amidation : Formation of the benzamide moiety through reaction with an amine.

These steps are crucial for achieving the desired biological properties of the compound.

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)15Induction of apoptosis via ROS generation
MCF7 (Breast)20Inhibition of cell proliferation
A549 (Lung)25Modulation of apoptosis pathways

The compound was shown to induce apoptosis in K562 cells through increased reactive oxygen species (ROS) levels, which disrupt mitochondrial function and activate caspases, leading to programmed cell death .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), which is critical in inflammatory responses. The ability to modulate these pathways positions it as a candidate for further investigation in inflammatory diseases .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity, which is crucial in cancer metabolism.
  • Receptor Modulation : Interaction with cellular receptors alters signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways in cancer cells.

Study on Apoptosis Induction

In a controlled study involving K562 leukemia cells, researchers treated cells with varying concentrations of the compound over 48 hours. The results indicated a significant increase in caspase 3 and 7 activities, confirming its role in apoptosis induction. Specifically, after 48 hours, caspase activity increased by over 200% compared to control groups .

Comparative Analysis with Other Compounds

When compared to other benzofuran derivatives, this compound exhibited superior cytotoxicity against certain cancer cell lines while maintaining lower toxicity levels than standard chemotherapeutics like doxorubicin .

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5S/c1-15(27)23-16(2)31-22-13-12-17(14-20(22)23)26(24(28)19-10-6-7-11-21(19)25)32(29,30)18-8-4-3-5-9-18/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIPHSFYOLVVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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